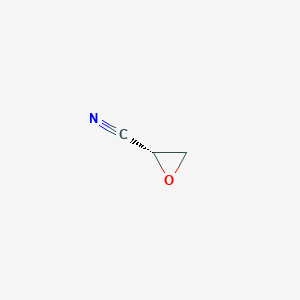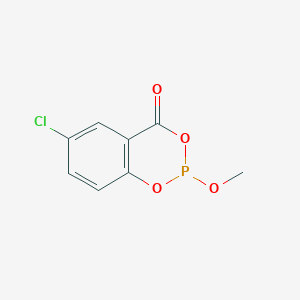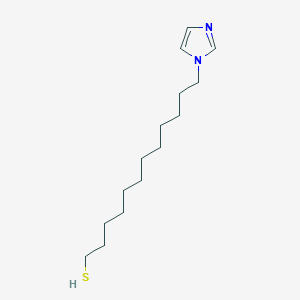
(R)-Oxirane-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Oxirane-2-carbonitrile is a chiral organic compound characterized by the presence of an oxirane (epoxide) ring and a nitrile group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Asymmetric Epoxidation: One common method for synthesizing ®-Oxirane-2-carbonitrile involves the asymmetric epoxidation of alkenes using chiral catalysts. This method ensures the formation of the desired enantiomer with high enantiomeric excess.
Nitrile Addition: Another approach involves the addition of a nitrile group to an oxirane precursor under controlled conditions to yield ®-Oxirane-2-carbonitrile.
Industrial Production Methods:
Catalytic Processes: Industrial production often employs catalytic processes that utilize chiral catalysts to achieve high yields and selectivity. These processes are optimized for large-scale production to meet industrial demands.
Types of Reactions:
Oxidation: ®-Oxirane-2-carbonitrile can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction of the nitrile group can yield primary amines, which are valuable intermediates in organic synthesis.
Substitution: The epoxide ring can participate in nucleophilic substitution reactions, resulting in the formation of a wide range of substituted products.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and peracids.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used for the reduction of the nitrile group.
Nucleophiles: Nucleophiles like amines, alcohols, and thiols can react with the epoxide ring under mild conditions.
Major Products:
Oxidized Derivatives: Products of oxidation reactions include various carbonyl compounds.
Amines: Reduction of the nitrile group yields primary amines.
Substituted Epoxides: Nucleophilic substitution reactions produce a variety of substituted epoxides.
Chemistry:
Synthesis of Chiral Intermediates: ®-Oxirane-2-carbonitrile is used as a building block in the synthesis of chiral intermediates for pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition Studies: The compound is employed in studies investigating enzyme inhibition mechanisms due to its reactive epoxide ring.
Medicine:
Drug Development: ®-Oxirane-2-carbonitrile derivatives are explored for their potential therapeutic properties, including anticancer and antiviral activities.
Industry:
Polymer Synthesis: The compound is used in the synthesis of specialty polymers with unique properties.
Molecular Targets and Pathways:
Epoxide Ring Reactivity: The epoxide ring of ®-Oxirane-2-carbonitrile can react with nucleophilic sites in biological molecules, leading to the formation of covalent adducts. This reactivity is exploited in enzyme inhibition studies.
Nitrile Group Interactions: The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity to various molecular targets.
Comparaison Avec Des Composés Similaires
(S)-Oxirane-2-carbonitrile: The enantiomer of ®-Oxirane-2-carbonitrile, differing in its chiral configuration.
Epoxybutane: A structurally similar compound with an epoxide ring but lacking the nitrile group.
Cyanoethane: Contains a nitrile group but lacks the epoxide ring.
Uniqueness:
Chirality: The chiral nature of ®-Oxirane-2-carbonitrile distinguishes it from many other epoxides and nitriles, making it valuable in asymmetric synthesis.
Dual Functional Groups: The presence of both an epoxide ring and a nitrile group provides unique reactivity patterns not found in simpler compounds.
Propriétés
Numéro CAS |
918826-64-9 |
|---|---|
Formule moléculaire |
C3H3NO |
Poids moléculaire |
69.06 g/mol |
Nom IUPAC |
(2R)-oxirane-2-carbonitrile |
InChI |
InChI=1S/C3H3NO/c4-1-3-2-5-3/h3H,2H2/t3-/m1/s1 |
Clé InChI |
RSHIVZARDAPEDE-GSVOUGTGSA-N |
SMILES isomérique |
C1[C@H](O1)C#N |
SMILES canonique |
C1C(O1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(Naphthalen-1-yl)ethyl]-1H-imidazole](/img/structure/B12614597.png)



![3-[Butyl(dimethoxy)silyl]propan-1-amine](/img/structure/B12614617.png)
![4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde](/img/structure/B12614624.png)

![4-{3-(Methylamino)-1-[4-(pyridin-4-yl)phenyl]propyl}phenol](/img/structure/B12614640.png)
![4-[6-(1,3-Benzothiazol-2-yl)-1H-benzimidazol-2-yl]benzene-1,2-diamine](/img/structure/B12614643.png)

![1-[(1S,2R)-2-(4-chlorophenyl)-1-phenyl-2-propoxyethyl]piperidin-2-one](/img/structure/B12614649.png)
![3-[(E)-{[4-(Acetyloxy)-3-ethoxyphenyl]methylidene}amino]benzoic acid](/img/structure/B12614651.png)
![6,8-Dimethyltetrazolo[1,5-a]pyridine](/img/structure/B12614653.png)

